

Application Notes and Protocols: Synthetic Utility of 2-(Chloromethyl)-4-fluoroaniline

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Compound of Interest

Compound Name: 2-(Chloromethyl)-4-fluoroaniline

CAS No.: 922711-40-8

Cat. No.: B1426214

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of **2-(chloromethyl)-4-fluoroaniline** as a versatile building block in the preparation of heterocyclic compounds, with a particular focus on the synthesis of quinazoline derivatives. The protocols and data presented herein are designed to serve as a practical guide for researchers in medicinal chemistry and drug discovery.

Application Note 1: Synthesis of 6-Fluoro-2-aryl-[1][2][3]triazolo[1,5-c]quinazolines

Introduction: The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology. The incorporation of a fluorine atom at the 6-position can significantly enhance the metabolic stability and binding affinity of these molecules. The 2-(chloromethyl) group serves as a reactive handle for the construction of fused heterocyclic systems. This application note details a synthetic route to 6-fluoro-2-aryl-[1][2][3]triazolo[1,5-c]quinazolines, which are of interest as potential kinase inhibitors.

The synthetic strategy involves an initial cyclization of **2-(chloromethyl)-4-fluoroaniline** with an appropriate synthon to form a 2-(chloromethyl)-6-fluoroquinazoline intermediate. This intermediate is then further elaborated to the target triazoloquinazoline system.

Key Features:

- Efficient construction of the 6-fluoroquinazoline core.
- Versatile route to novel fused heterocyclic systems.
- Potential for generating libraries of compounds for structure-activity relationship (SAR) studies.

Experimental Protocols

Protocol 1: Synthesis of 2-(Chloromethyl)-6-fluoro-4-phenylquinazoline (3)

This protocol describes a plausible synthetic route for the preparation of a key quinazoline intermediate from **2-(chloromethyl)-4-fluoroaniline**.

Materials:

- **2-(Chloromethyl)-4-fluoroaniline** (1)
- Benzoyl isothiocyanate (2)
- Triphenylphosphine (Ph₃P)
- Carbon tetrachloride (CCl₄)
- Triethylamine (TEA)
- Dichloromethane (DCM)
- Methanol (MeOH)
- Silica gel for column chromatography

Procedure:

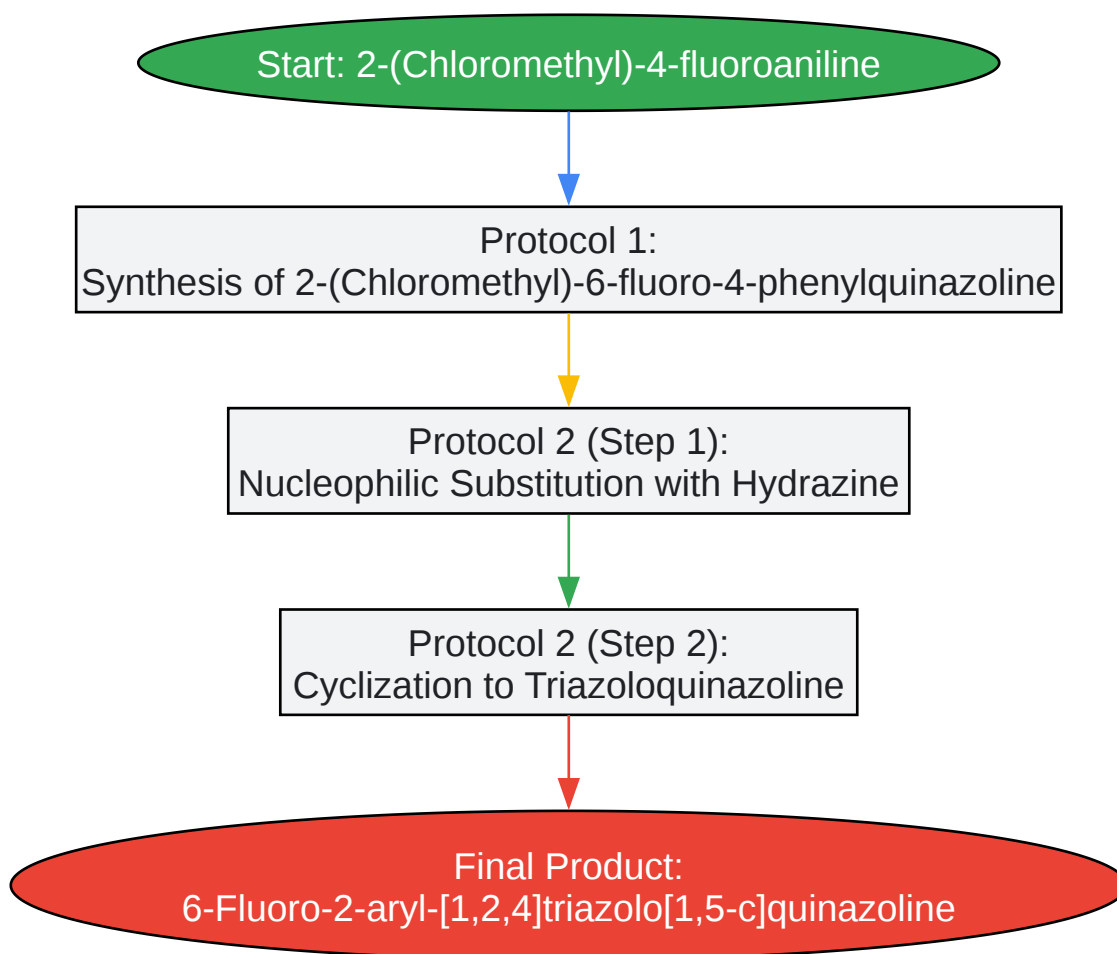
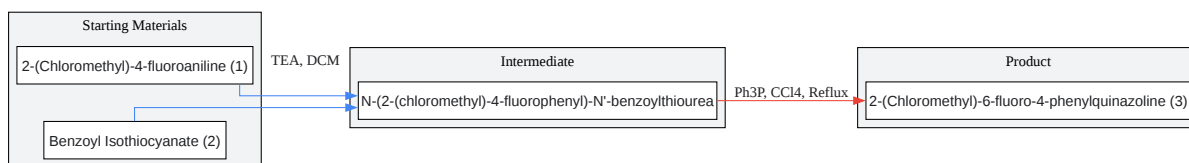
- Step 1: Synthesis of N-(2-(chloromethyl)-4-fluorophenyl)-N'-benzoylthiourea.
 - To a solution of **2-(chloromethyl)-4-fluoroaniline** (1) (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.2 eq).
 - Cool the mixture to 0 °C in an ice bath.
 - Slowly add a solution of benzoyl isothiocyanate (2) (1.1 eq) in DCM.
 - Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, wash the reaction mixture with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude thiourea derivative.
- Step 2: Cyclization to 2-(Chloromethyl)-6-fluoro-4-phenylquinazoline (3).
 - Dissolve the crude thiourea from the previous step in carbon tetrachloride (CCl₄).
 - Add triphenylphosphine (1.5 eq).
 - Reflux the reaction mixture for 8-12 hours.
 - Monitor the reaction by TLC.
 - After completion, cool the mixture to room temperature and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-(chloromethyl)-6-fluoro-4-phenylquinazoline (3).

Data Presentation

Step	Product	Starting Material	Reagents	Solvent	Time (h)	Yield (%)	Purity (%)
1	N-(2-(chloromethyl)-4-fluorophenyl)-N'-benzoylthiourea	2-(chloromethyl)-4-fluoroaniline	Benzoyl isothiocyanate, TEA	DCM	4-6	85	95 (crude)
2	2-(chloromethyl)-6-fluoro-4-phenylquinazoline	N-(2-(chloromethyl)-4-fluorophenyl)-N'-benzoylthiourea	Ph3P	CCl4	8-12	70	>98

Visualizations

Synthetic Pathway for 2-(Chloromethyl)-6-fluoro-4-phenylquinazoline



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